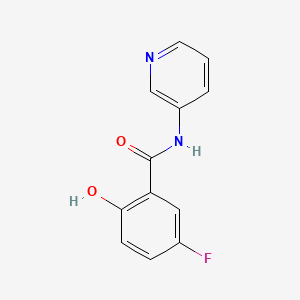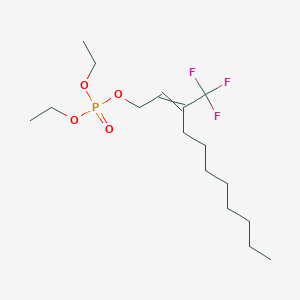![molecular formula C2AlF7 B14221213 Fluoro[bis(trifluoromethyl)]alumane CAS No. 827027-00-9](/img/structure/B14221213.png)
Fluoro[bis(trifluoromethyl)]alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoro[bis(trifluoromethyl)]alumane is a chemical compound with the molecular formula C₂AlF₇ It is known for its unique structure, which includes a central aluminum atom bonded to a fluorine atom and two trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluoro[bis(trifluoromethyl)]alumane typically involves the reaction of aluminum compounds with fluorinating agents. One common method is the reaction of aluminum trichloride with trifluoromethyl lithium in the presence of a fluorine source. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-purity production of the compound. Safety measures are crucial due to the reactivity of the fluorinating agents used in the process.
Análisis De Reacciones Químicas
Types of Reactions
Fluoro[bis(trifluoromethyl)]alumane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the aluminum-fluorine bonds.
Coordination Chemistry: The aluminum center can coordinate with other ligands, forming complexes with different properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve low temperatures and inert atmospheres to maintain the stability of the compound.
Major Products Formed
The major products formed from reactions with this compound depend on the type of reaction. Substitution reactions typically yield new organoaluminum compounds, while coordination reactions result in various aluminum complexes.
Aplicaciones Científicas De Investigación
Fluoro[bis(trifluoromethyl)]alumane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology and Medicine: Research is ongoing to explore its potential as a catalyst in biochemical reactions and its effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which fluoro[bis(trifluoromethyl)]alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with different ligands, influencing the reactivity and stability of the compound. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a valuable reagent in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl Aluminum Compounds: These compounds share the trifluoromethyl groups but differ in the number and type of substituents on the aluminum atom.
Fluoroaluminum Compounds: Compounds with aluminum-fluorine bonds but without the trifluoromethyl groups.
Uniqueness
Fluoro[bis(trifluoromethyl)]alumane is unique due to the presence of both fluorine and trifluoromethyl groups bonded to the aluminum center. This combination imparts distinct electronic and steric properties, making it a versatile reagent in various chemical processes.
Propiedades
Número CAS |
827027-00-9 |
|---|---|
Fórmula molecular |
C2AlF7 |
Peso molecular |
183.99 g/mol |
Nombre IUPAC |
fluoro-bis(trifluoromethyl)alumane |
InChI |
InChI=1S/2CF3.Al.FH/c2*2-1(3)4;;/h;;;1H/q;;+1;/p-1 |
Clave InChI |
FYWNNEDKAYMPJM-UHFFFAOYSA-M |
SMILES canónico |
C(F)(F)(F)[Al](C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



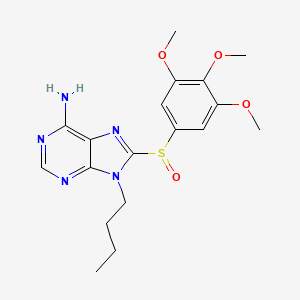
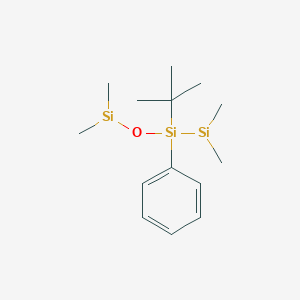
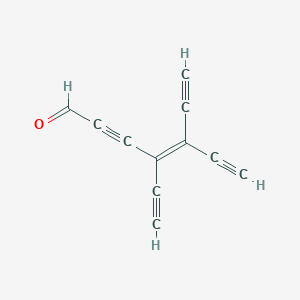
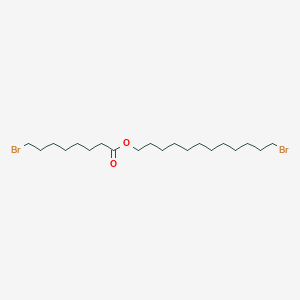
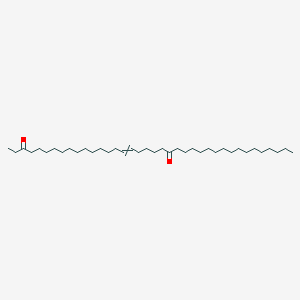
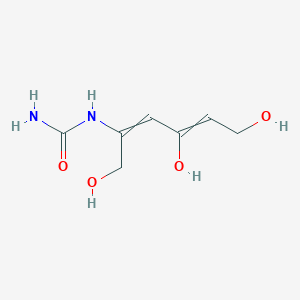
![7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14221173.png)
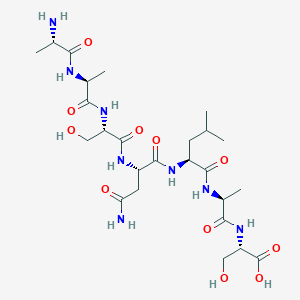
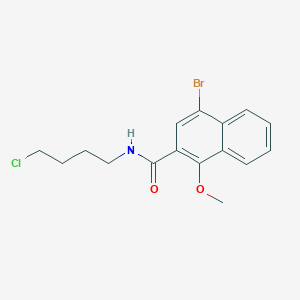

![Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-](/img/structure/B14221207.png)
